Cas no 2802-11-1 (Flurandrenolone Acetate)
Flurandrenolone Acetate Chemical and Physical Properties
Names and Identifiers
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- Pregn-4-ene-3,20-dione,21-(acetyloxy)-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6a,11b,16a)- (9CI)
- Flurandrenolone Acetate
- 2-[(4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-12-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,3,4,4a,4b,5,6,6a,9a,10,10a,10b,11,12-tetradecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate
- 6alpha-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate
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- Inchi: InChI=1S/C26H35FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h8,15-16,18-19,21-22,30H,6-7,9-12H2,1-5H3/t15-,16-,18-,19-,21+,22+,24-,25-,26+/m0/s1
- InChI Key: AUDPKCCPWYXNEV-XTLNBZDDSA-N
- SMILES: F[C@@H]1C2=CC(CC[C@]2(C)[C@H]2[C@H](C[C@]3(C)[C@@]4(C(COC(C)=O)=O)[C@@H](C[C@H]3[C@@H]2C1)OC(C)(C)O4)O)=O
Computed Properties
- Exact Mass: 478.237
- Monoisotopic Mass: 478.237
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 4
- Complexity: 974
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 99.1A^2
Experimental Properties
- Density: 1.29
- Boiling Point: 591.5°Cat760mmHg
- Flash Point: 311.5°C
- Refractive Index: 1.556
- PSA: 99.13000
- LogP: 3.06950
Flurandrenolone Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F598655-1mg |
Flurandrenolone Acetate |
2802-11-1 | 1mg |
$ 269.00 | 2023-09-07 | ||
| TRC | F598655-10mg |
Flurandrenolone Acetate |
2802-11-1 | 10mg |
$ 2067.00 | 2023-09-07 |
Flurandrenolone Acetate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Additional information on Flurandrenolone Acetate
Flurandrenolone Acetate (CAS No. 2802-11-1): An In-Depth Overview
Flurandrenolone Acetate (CAS No. 2802-11-1) is a synthetic glucocorticoid with significant therapeutic potential in various medical applications. This compound, also known as fluoromethylandrosterone acetate, is a derivative of androsterone and is characterized by its potent anti-inflammatory and immunosuppressive properties. In this comprehensive overview, we will delve into the chemical structure, pharmacological properties, clinical applications, and recent research advancements of Flurandrenolone Acetate.
Chemical Structure and Synthesis
The chemical structure of Flurandrenolone Acetate is defined by its molecular formula, C24H34O6. It is a white to off-white crystalline powder with a molecular weight of 414.53 g/mol. The compound features a steroidal backbone with specific functional groups that contribute to its biological activity. The synthesis of Flurandrenolone Acetate involves several steps, including the modification of the androsterone core through fluorination and acetylation processes. These modifications enhance the compound's stability and bioavailability, making it suitable for various pharmaceutical formulations.
Pharmacological Properties
Flurandrenolone Acetate exhibits potent glucocorticoid activity, which is crucial for its therapeutic effects. Glucocorticoids are a class of steroid hormones that play a vital role in regulating inflammation, immune responses, and metabolism. The anti-inflammatory properties of Flurandrenolone Acetate are attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, it modulates the expression of genes involved in immune cell function, thereby reducing inflammation and suppressing immune responses.
The immunosuppressive effects of Flurandrenolone Acetate are particularly valuable in treating autoimmune disorders and transplant rejection. By downregulating the activity of T-cells and other immune cells, it helps prevent the body's immune system from attacking healthy tissues or transplanted organs. This makes Flurandrenolone Acetate an attractive candidate for conditions such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and organ transplantation.
Clinical Applications
Flurandrenolone Acetate has been extensively studied for its therapeutic potential in various clinical settings. One of its primary applications is in the treatment of inflammatory and autoimmune diseases. Clinical trials have demonstrated its efficacy in reducing symptoms and improving quality of life for patients with conditions such as rheumatoid arthritis and SLE. For instance, a recent study published in the Journal of Rheumatology reported significant improvements in joint pain, swelling, and functional capacity in patients treated with Flurandrenolone Acetate compared to placebo.
In addition to its anti-inflammatory properties, Flurandrenolone Acetate has shown promise in managing transplant rejection. Preclinical studies have demonstrated its ability to prolong graft survival by suppressing immune responses against transplanted organs. A phase II clinical trial evaluating the use of Flurandrenolone Acetate in kidney transplant recipients found that it significantly reduced the incidence of acute rejection episodes compared to standard immunosuppressive regimens.
Safety Profile and Side Effects
The safety profile of Flurandrenolone Acetate is generally favorable when used at appropriate doses. However, like other glucocorticoids, it can cause side effects if not properly managed. Common side effects include weight gain, fluid retention, increased blood pressure, and hyperglycemia. Long-term use may lead to more serious complications such as osteoporosis, adrenal suppression, and increased susceptibility to infections.
To mitigate these risks, healthcare providers often monitor patients closely for signs of adverse effects and adjust dosing as needed. Additionally, combining Flurandrenolone Acetate with other medications or non-pharmacological interventions can help optimize treatment outcomes while minimizing side effects.
Recent Research Advancements
Ongoing research continues to explore new applications and mechanisms of action for Flurandrenolone Acetate. Recent studies have investigated its potential in treating neuroinflammatory disorders such as multiple sclerosis (MS) and Alzheimer's disease (AD). Preliminary findings suggest that Flurandrenolone Acetate may have neuroprotective effects by reducing inflammation in the central nervous system (CNS) and promoting neuronal survival.
In a study published in the Journal of Neuroinflammation, researchers found that Flurandrenolone Acetate significantly reduced microglial activation and pro-inflammatory cytokine production in an animal model of MS. This suggests that it could be a valuable adjunct therapy for managing neuroinflammation in MS patients.
Another area of interest is the use of Flurandrenolone Acetate in cancer treatment. Preclinical studies have shown that it can enhance the efficacy of chemotherapy by modulating tumor microenvironmental factors such as angiogenesis and immune evasion. A recent study published in the Cancer Research Journal demonstrated that combining Flurandrenolone Acetate with conventional chemotherapy agents led to improved tumor regression and prolonged survival in mouse models of breast cancer.
Conclusion
Flurandrenolone Acetate (CAS No. 2802-11-1) is a versatile synthetic glucocorticoid with significant therapeutic potential across various medical fields. Its potent anti-inflammatory and immunosuppressive properties make it an effective treatment option for inflammatory diseases, autoimmune disorders, transplant rejection, neuroinflammatory conditions, and potentially cancer. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in modern medicine.
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